molecular formula C5H6N2O2S B2923766 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid CAS No. 2303804-48-8

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid

Cat. No.: B2923766
CAS No.: 2303804-48-8
M. Wt: 158.18
InChI Key: BYPJEKYHUPCVMM-UHFFFAOYSA-N
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Description

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and a sulfur atom, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-oxobutan-2-one with thiosemicarbazide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-sulfanylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 1-Methyl-3-sulfanylpyrazole-5-carboxylic acid
  • 4-Methyl-1-sulfanylpyrazole-3-carboxylic acid
  • 1-Methyl-4-sulfanylpyrazole-5-carboxylic acid

Uniqueness: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the sulfanyl group at the 4-position provides unique steric and electronic properties, making it a valuable compound for targeted research and applications .

Conclusion

This compound is a compound of significant interest in various fields of science and industry. Its unique structure and versatile reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

1-methyl-4-sulfanylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJEKYHUPCVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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